molecular formula C18H18N2O B2564312 3-benzyl-2-propylquinazolin-4(3H)-one CAS No. 297762-39-1

3-benzyl-2-propylquinazolin-4(3H)-one

Cat. No.: B2564312
CAS No.: 297762-39-1
M. Wt: 278.355
InChI Key: MNNNFJRLDBVJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-propylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds typically exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-propylquinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired quinazolinone derivative. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of quinazolinone derivatives often involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to yield corresponding alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(3H)-one
  • 3-methylquinazolin-4(3H)-one
  • 4-chloroquinazolin-2(1H)-one

Uniqueness

3-benzyl-2-propylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and propyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

3-benzyl-2-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-8-17-19-16-12-7-6-11-15(16)18(21)20(17)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNNFJRLDBVJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-propyl-4H-3,1-benzoxazin-4-one (1—1, 2.84 g, 15.0 mmol, 1 equiv.) and benzylamine(1.77 g, 16.5 mmol, 1.10 equiv.) in chloroform (10 mL) was heated at reflux for 4 hours. The reaction mixture was concentrated and the residue was heated in a mixture of NaOH (60 mg, 1.5 mmol, 0.1 equiv.) in ethylene glycol (10 mL) at 135° C. for 5 hours. The reaction mixture was cooled and diluted with water. The pH of the resulting mixture was adjusted to 7 by the addition of 6 N HCl. The insoluble solid was collected by filtration and recrystallized from acetone/water to give 3-benzyl-2-propylquinazolin-4(3H)-one (1–2) as cream-colored crystals. 1H NMR (500 MHz,CDCl3)δ8.31 (d, J=8 Hz, 1H), 7.74 (t, J=7 Hz, 1H),7.66 (d,J=8 Hz, 1H), 7.46 (t, J=8 Hz, 1H), 7.32 (m, 2H), 7.26 (m, 1H), 7.18 (d, J=7 Hz, 2H), 2.72 (t, J=7 Hz, 2H), 1.80 (m, 2H), 0.99 (t, J=7 Hz, 3H).
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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